molecular formula C11H15NO3S B13454928 5-Methyl-2-(propylsulfonyl)benzamide

5-Methyl-2-(propylsulfonyl)benzamide

Cat. No.: B13454928
M. Wt: 241.31 g/mol
InChI Key: YXKUSAXYPIOVEK-UHFFFAOYSA-N
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Description

5-Methyl-2-(propylsulfonyl)benzamide: is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.307 g/mol . This compound is characterized by a benzamide core substituted with a methyl group at the 5-position and a propylsulfonyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propylsulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

5-Methyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the methyl and propylsulfonyl substitutions.

    5-Methylbenzamide: Similar structure but without the propylsulfonyl group.

    2-Propylsulfonylbenzamide: Similar structure but without the methyl group.

Uniqueness: 5-Methyl-2-(propylsulfonyl)benzamide is unique due to the presence of both the methyl and propylsulfonyl groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-methyl-2-propylsulfonylbenzamide

InChI

InChI=1S/C11H15NO3S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13)

InChI Key

YXKUSAXYPIOVEK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)C)C(=O)N

Origin of Product

United States

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